Marsdenoside B
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Overview
Description
Marsdenoside B is a natural compound isolated from the Alocasia genus, specifically from the tubers of Alocasia cucullata . It is a type of steroidal glycoside with a molecular formula of C45H68O14 and a molecular weight of 833.01 g/mol . This compound has shown significant antitumor activity, inhibiting the growth of various tumor cell lines .
Preparation Methods
Marsdenoside B is typically isolated from natural sources, particularly from the Alocasia genus . The isolation process involves extracting the compound using solvents such as ethyl acetate . The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain this compound with high purity
Chemical Reactions Analysis
Marsdenoside B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Marsdenoside B has a wide range of scientific research applications, including:
Medicine: This compound has shown potential as an anticancer agent, inhibiting the growth of various tumor cell lines. It is being studied for its potential use in cancer therapy.
Mechanism of Action
Marsdenoside B exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of tumor cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation . The compound affects the mitochondrial membrane potential, leading to the release of cytochrome C and the activation of caspases, which are enzymes involved in the apoptotic pathway . Additionally, this compound can produce reactive oxygen species (ROS), further promoting apoptosis in tumor cells .
Comparison with Similar Compounds
Marsdenoside B is unique among steroidal glycosides due to its specific structure and biological activities. Similar compounds include:
Marsdenoside C: Another steroidal glycoside isolated from the same genus, with similar antitumor properties.
Tenacissoside I: A compound with a similar structure, also isolated from Marsdenia tenacissima, known for its antitumor effects.
Tenacissoside G: Another related compound with similar biological activities.
This compound stands out due to its specific molecular structure and its potent antitumor activity against various cancer cell lines .
Properties
Molecular Formula |
C45H68O14 |
---|---|
Molecular Weight |
833.0 g/mol |
IUPAC Name |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C45H68O14/c1-12-22(3)39(49)56-36-37-42(8)17-15-28(55-31-21-30(51-10)34(26(7)53-31)57-41-33(48)35(52-11)32(47)25(6)54-41)20-27(42)14-18-44(37)45(59-44)19-16-29(24(5)46)43(45,9)38(36)58-40(50)23(4)13-2/h12-13,25-38,41,47-48H,14-21H2,1-11H3/b22-12+,23-13+/t25-,26-,27+,28+,29+,30-,31+,32-,33-,34-,35-,36+,37-,38-,41+,42+,43+,44+,45-/m1/s1 |
InChI Key |
VQJMXGXETFHHGG-RNHLGJFBSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)/C(=C/C)/C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C(=CC)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |
Origin of Product |
United States |
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